molecular formula C41H42O5S B14094699 4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside

4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside

Cat. No.: B14094699
M. Wt: 646.8 g/mol
InChI Key: DDEYRWOAKGAYDF-WEOXEBIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside is a complex organic compound that belongs to the class of thioglycosides. It is characterized by the presence of a thiogalactopyranoside moiety, which is a sulfur-containing sugar derivative. This compound is often used in synthetic organic chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can lead to the removal of benzyl groups .

Scientific Research Applications

4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside involves its interaction with specific molecular targets. The thiogalactopyranoside moiety can mimic natural sugars, allowing it to bind to carbohydrate-recognizing proteins. This binding can influence various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
  • Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
  • 4-Methylphenyl 4,6-O-benzylidene-b-D-thiogalactopyranoside

Uniqueness

4-Methylphenyl2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside is unique due to its specific protective groups and the presence of the thiogalactopyranoside moiety. These features make it particularly useful in synthetic chemistry and biological studies .

Properties

Molecular Formula

C41H42O5S

Molecular Weight

646.8 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C41H42O5S/c1-31-22-24-36(25-23-31)47-41-40(45-29-35-20-12-5-13-21-35)39(44-28-34-18-10-4-11-19-34)38(43-27-33-16-8-3-9-17-33)37(46-41)30-42-26-32-14-6-2-7-15-32/h2-25,37-41H,26-30H2,1H3/t37-,38-,39+,40-,41+/m1/s1

InChI Key

DDEYRWOAKGAYDF-WEOXEBIHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.